molecular formula C15H16N2O3 B11174762 2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide

2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11174762
M. Wt: 272.30 g/mol
InChI Key: XISSLOFDHWBKLJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C15H16N2O3 It is a benzamide derivative that features a pyridine ring substituted with a methyl group and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents in aprotic solvents.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethoxy-N-(6-methylpyridin-2-yl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both methoxy groups and a methyl-substituted pyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-10-5-4-6-14(16-10)17-15(18)12-8-7-11(19-2)9-13(12)20-3/h4-9H,1-3H3,(H,16,17,18)

InChI Key

XISSLOFDHWBKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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